N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040645-37-1
VCID: VC7390429
InChI: InChI=1S/C23H17FN2O3/c1-14-11-12-15(24)13-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28)
SMILES: CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Molecular Formula: C23H17FN2O3
Molecular Weight: 388.398

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

CAS No.: 1040645-37-1

Cat. No.: VC7390429

Molecular Formula: C23H17FN2O3

Molecular Weight: 388.398

* For research use only. Not for human or veterinary use.

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide - 1040645-37-1

Specification

CAS No. 1040645-37-1
Molecular Formula C23H17FN2O3
Molecular Weight 388.398
IUPAC Name N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Standard InChI InChI=1S/C23H17FN2O3/c1-14-11-12-15(24)13-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28)
Standard InChI Key AZWZODJBPLKEEE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(5-Fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS No. 1040645-37-1) belongs to the quinoline family, a class of heterocyclic compounds renowned for their pharmacological versatility. Key structural attributes include:

  • Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, modified here by saturation at the 1,2-positions (dihydroquinoline).

  • Substituents:

    • A fluorine atom at the 5-position of the distal phenyl ring, enhancing lipophilicity and metabolic stability.

    • A methyl group at the 2-position of the same phenyl ring, influencing steric interactions.

    • A hydroxyl group at position 4 and a carboxamide group at position 3, enabling hydrogen bonding with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H17FN2O3\text{C}_{23}\text{H}_{17}\text{FN}_{2}\text{O}_{3}
Molecular Weight388.398 g/mol
IUPAC NameN-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
SMILESCC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

The compound’s solubility and metabolic stability remain unquantified in published literature, though its high clogP (predicted >4) suggests challenges in aqueous solubility .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves multi-step organic reactions, typically including:

  • Quinoline Ring Formation: Friedländer annulation between 2-aminobenzophenone derivatives and ketones.

  • Functionalization:

    • Introduction of the fluorine atom via electrophilic aromatic substitution or cross-coupling reactions.

    • Carboxamide formation through coupling reactions (e.g., using EDCI/HOBt) between the quinoline carboxylic acid and 5-fluoro-2-methylaniline.

Challenges in Optimization

Early analogs in the quinoline-4-carboxamide series faced issues such as high lipophilicity (clogP >4) and poor metabolic stability. For example, compound 1 (a structural analog) exhibited a mouse liver microsomal clearance (Cli) of 89 mL/min/g, necessitating substituent modifications to improve pharmacokinetics . Strategies included:

  • Replacing bromine with smaller halogens (e.g., fluorine) to reduce molecular weight.

  • Introducing polar groups (e.g., hydroxyls) to enhance solubility.

Biological Activities and Mechanisms

Anticancer Activity

The hydroxyl and carboxamide groups enable chelation with metal ions in enzyme active sites, a mechanism exploited by topoisomerase inhibitors. Structural analogs have shown activity against cancer cell lines, though specific studies on this compound are pending.

Pharmacokinetic and Pharmacodynamic Considerations

Absorption and Distribution

The compound’s lipophilicity (clogP ≈4.3) suggests moderate membrane permeability but potential accumulation in adipose tissues. Fluorination typically extends half-life by reducing oxidative metabolism, as seen in fluorinated quinolones .

Metabolism and Excretion

Predominant metabolic pathways likely involve:

  • Oxidation: Of the dihydroquinoline ring by CYP450 enzymes.

  • Glucuronidation: Of the hydroxyl group, facilitating renal excretion.

Applications in Drug Discovery

Antimalarial Development

The compound’s structural similarity to DDD107498, a clinical-stage antimalarial, underscores its potential. DDD107498 achieves ED90_{90} values <1 mg/kg in murine models and blocks transmission by targeting gametocytes . Optimizing N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide could yield analogs with dual-stage (blood and liver) activity.

Antibacterial and Antifungal Uses

Quinoline carboxamides inhibit DNA gyrase in bacteria and fungal cytochrome P450 enzymes. The hydroxyl group may enhance selectivity for microbial over human targets.

Future Research Directions

  • Synthetic Optimization: Reducing lipophilicity via substituent modification (e.g., replacing methyl with polar groups).

  • In Vitro Profiling: Assessing potency against Plasmodium, Mycobacterium, and cancer cell lines.

  • Target Identification: Molecular docking studies to predict binding to PfEF2 or human topoisomerases.

  • Formulation Strategies: Addressing solubility limitations through prodrug design or nanoencapsulation.

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